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Compound of Interest

Compound Name:
Fructoseglutamic Acid Disodium

Salt

Cat. No.: B1162887 Get Quote

Compound Identity:

-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid disodium salt CAS Registry Number: 31105-01-8
(Parent Acid) Classification: Amadori Rearrangement Product (ARP) / Maillard Reaction
Intermediate

Executive Summary
Fructoseglutamic acid disodium salt (Fru-Glu-Na

) is a stable, water-soluble derivative of the Amadori rearrangement product formed between D-
glucose and L-glutamic acid. While naturally occurring in dehydrated fruits (apricots, tomatoes)
and aged garlic extracts, the disodium salt form is synthesized for pharmaceutical and
nutraceutical applications to overcome the hygroscopicity and instability of the free acid.

This guide details the chemical dynamics, synthesis protocols, and physiological mechanisms

of Fru-Glu-Na

, specifically focusing on its dual utility as a Kokumi flavor modulator and a hepatoprotective
agent capable of accelerating alcohol metabolism.

Part 1: Chemical Constitution & Structural
Dynamics
The Amadori Architecture
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Fru-Glu represents a "blocked" amino acid where the amine group of glutamate is substituted

with a deoxy-fructose moiety. This structure is pivotal because it arrests the Maillard reaction at

a stable intermediate stage, preventing the uncontrolled polymerization that leads to

melanoidins (browning pigments).

Key Physicochemical Properties:

Property Specification
Clinical/Formulation
Relevance

| Molecular Formula |

| Disodium salt form for bioavailability. | | Molecular Weight | ~353.23 g/mol | Small molecule;
rapid intestinal absorption. | | Solubility | High (>500 mg/mL in water) | Ideal for liquid
formulations (hangover drinks). | | Stability | pH 6.0–8.0 | Unstable in strong acid (hydrolyzes to
glucose/glutamate). | | Appearance | White to pale yellow powder | Non-hygroscopic compared
to the sticky free acid. |

Structural Diagram (Graphviz)
The following diagram illustrates the formation pathway and the equilibrium between the open-

chain and cyclic forms of the fructose moiety.
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Caption: Formation of Fru-Glu via Amadori rearrangement and stabilization into the disodium

salt form.
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Part 2: Synthesis & Manufacturing Protocol
Objective: Synthesize high-purity

-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid and convert to the disodium salt. Challenge: The
reaction is reversible. Excessive heat leads to degradation (browning).

The "Maillard Mimetic" Protocol
This protocol uses a controlled reflux method in methanol/acetic acid to favor the Amadori

rearrangement while suppressing advanced glycation.

Reagents:

Anhydrous D-Glucose (0.1 mol)

L-Glutamic Acid (0.1 mol)

Sodium Bisulfite (Catalyst/Antioxidant, 0.01 mol)

Solvent: Methanol/Acetic Acid (9:1 v/v) or Glycerol (Green chemistry alternative).

Step-by-Step Methodology:

Condensation: Dissolve Glucose and Glutamic Acid in the solvent system. Add Sodium

Bisulfite to prevent oxidative browning.

Reflux: Heat the mixture to 60–65°C (strictly controlled) for 4–6 hours under nitrogen

atmosphere.

Why: Temperatures >70°C promote degradation into HMF (Hydroxymethylfurfural).

Monitoring: Check reaction progress via TLC or HPLC every 60 minutes. Look for the

disappearance of glucose and the emergence of a new polar peak.

Purification (Ion Exchange):

Cool reaction mixture to 4°C.
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Pass through a cation-exchange column (e.g., Dowex 50W-X8, H+ form).

Elute unreacted sugars with water.

Elute Fru-Glu with 0.5 M Ammonia or Pyridine.

Salt Formation:

Collect the Fru-Glu fraction.

Adjust pH to 7.0–7.2 using 1M NaOH or

.

Critical: Do not overshoot pH > 8.5, as alkaline degradation occurs.

Isolation: Lyophilize (freeze-dry) the neutralized solution to obtain the white, amorphous

powder of Fructoseglutamic Acid Disodium Salt.

Part 3: Physiological Mechanisms of Action
Fru-Glu-Na

is not merely a flavorant; it is a bioactive metabolic modulator.[1]

Hepatoprotection & Alcohol Metabolism
Research indicates that Amadori compounds like Fru-Glu facilitate the clearance of ethanol and

acetaldehyde.

Mechanism A: The "Fructose Effect" Equivalent: The fructose moiety, once cleaved or

metabolized, may bypass the rate-limiting phosphofructokinase step in glycolysis, rapidly

depleting hepatic ATP/Pi pools and accelerating the re-oxidation of NADH to NAD+. High

NAD+ levels drive Alcohol Dehydrogenase (ADH) activity.

Mechanism B: Antioxidant Shielding: Alcohol metabolism generates Reactive Oxygen

Species (ROS) via CYP2E1.[2] Fru-Glu acts as a radical scavenger, protecting hepatocytes

from oxidative stress during "hangover" periods.
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Flavor Modulation (Kokumi)
Fru-Glu binds to the Calcium-Sensing Receptor (CaSR) on the tongue. Unlike the simple

savory taste of MSG (Umami), Fru-Glu provides "Kokumi"—a sensation of thickness,

mouthfulness, and continuity of flavor.

Mechanism Diagram (Graphviz)
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Caption: Dual mechanism: Hepatic NAD+ regeneration for alcohol clearance and CaSR

activation for flavor.

Part 4: Analytical Characterization
To validate the synthesis of Fru-Glu-Na

, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is
required due to the compound's lack of a strong UV chromophore.

HPLC-MS Method Parameters
Parameter Condition Rationale

Column
Cation Exchange (e.g.,

Polyamine II or SCX)

Separation of amino-sugar

conjugates from free amino

acids.

Mobile Phase
Acetonitrile : Water (75:25) +

0.1% Formic Acid

HILIC mode is preferred for

polar Amadori compounds.

Flow Rate 0.8 mL/min
Optimal backpressure for

amino-columns.

Detection ESI-MS (Positive Mode)
Detects protonated parent ion

.

Target Ion
m/z 310.1 (Free Acid) / m/z

354.1 (Disodium)

Note: In MS, the salt usually

dissociates; look for m/z 310.

Retention ~12.5 min (varies by column)
Elutes after free Glutamate but

before Glucose.

Quality Control Criteria
Purity: >95% by HPLC area normalization.

Free Glucose: <1.0% (Indicates successful purification).

Free Glutamate: <1.0% (Crucial for "No MSG added" label claims).
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Chloride Content: <0.5% (If HCl was used in resin regeneration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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